甘多替尼
概述
描述
甘多替尼,也称为 LY-2784544,是由礼来公司开发的一种实验性药物,用于治疗癌症。它是一种小分子 Janus 激酶 2 (JAK2) 抑制剂,对信号转导及转录激活因子 3 (STAT3) 也有轻微抑制作用。 甘多替尼在治疗骨髓增殖性肿瘤、真性红细胞增多症、原发性血小板增多症和骨髓纤维化的临床试验中显示出希望 .
科学研究应用
作用机制
甘多替尼通过抑制 Janus 激酶 2 (JAK2) 发挥作用,Janus 激酶 2 是 JAK-STAT 信号通路中的一种关键酶。这条通路对于调节各种细胞过程至关重要,包括细胞生长、分化和免疫反应。通过抑制 JAK2,甘多替尼破坏信号级联,导致癌细胞增殖减少和凋亡增加。 此外,甘多替尼对信号转导及转录激活因子 3 (STAT3) 具有轻微的抑制作用,进一步增强了其抗癌特性 .
安全和危害
生化分析
Biochemical Properties
Gandotinib plays a significant role in biochemical reactions as it inhibits JAK2, a key enzyme involved in various cellular processes . The inhibition of JAK2 by Gandotinib can disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, cell migration, and apoptosis .
Cellular Effects
Gandotinib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In phase I trials, 16% of patients receiving Gandotinib developed tumor lysis syndrome .
Molecular Mechanism
Gandotinib exerts its effects at the molecular level primarily through the inhibition of JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It has been observed that Gandotinib can significantly reduce the JAK2V617F gene load in BaF3 cells .
Dosage Effects in Animal Models
It has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders .
Metabolic Pathways
As a JAK2 inhibitor, it is likely to interact with enzymes and cofactors involved in the JAK-STAT signaling pathway .
Transport and Distribution
As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target sites of action .
Subcellular Localization
As a JAK2 inhibitor, it is likely to localize to areas of the cell where JAK2 is present .
准备方法
甘多替尼的合成涉及多个步骤,从咪唑并[1,2-b]哒嗪核心结构的制备开始。合成路线通常包括以下步骤:
咪唑并[1,2-b]哒嗪核的形成: 这涉及在受控条件下,将适当的前体进行环化。
吗啉甲基的引入: 此步骤涉及核心结构在适当碱的存在下与吗啉反应。
连接 4-氯-2-氟苄基: 此步骤通过亲核取代反应实现。
甘多替尼的工业生产方法可能涉及优化这些合成路线,以确保高收率和纯度,以及大规模生产的可扩展性。
化学反应分析
甘多替尼会经历各种化学反应,包括:
氧化: 甘多替尼可以在特定条件下被氧化,导致氧化衍生物的形成。
还原: 该化合物也可以进行还原反应,特别是在硝基或羰基官能团。
取代: 甘多替尼可以参与亲核取代反应,尤其是在卤代芳香环上。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂。
相似化合物的比较
甘多替尼属于一类称为 Janus 激酶抑制剂的化合物。类似的化合物包括:
鲁索利替尼: 另一种用于治疗骨髓纤维化和真性红细胞增多症的 JAK2 抑制剂。与甘多替尼相比,鲁索利替尼具有不同的化学结构和更广泛的抑制谱。
费多拉替尼: 一种选择性 JAK2 抑制剂,获批用于治疗骨髓纤维化。类似于甘多替尼,费多拉替尼在 JAK2V617F 突变患者中显示出疗效。
甘多替尼的独特性在于它特异性地抑制 JAK2,并对 STAT3 具有轻微的抑制作用,这使其成为靶向癌症治疗的有希望的候选药物 .
属性
IUPAC Name |
3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSZANZGUXWJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153789 | |
Record name | Gandotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229236-86-5 | |
Record name | Gandotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gandotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gandotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gandotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANDOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。